2-Methyl-4-(piperidin-4-YL)phenol
CAS No.:
Cat. No.: VC13497686
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 2-methyl-4-piperidin-4-ylphenol |
| Standard InChI | InChI=1S/C12H17NO/c1-9-8-11(2-3-12(9)14)10-4-6-13-7-5-10/h2-3,8,10,13-14H,4-7H2,1H3 |
| Standard InChI Key | PQARDSOLYLHRQD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C2CCNCC2)O |
| Canonical SMILES | CC1=C(C=CC(=C1)C2CCNCC2)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Methyl-4-(piperidin-4-yl)phenol consists of a phenolic ring (C6H5OH) with two functional groups:
-
A methyl group (-CH3) at the second position, enhancing hydrophobicity and steric effects.
-
A piperidine ring (C5H10N) at the fourth position, introducing basicity and conformational flexibility.
The piperidine moiety exists in a chair conformation, enabling favorable interactions with biological targets through hydrogen bonding and van der Waals forces. The compound’s molecular structure is validated by spectral data, including -NMR and -NMR, which confirm the positions of substituents and piperidine ring proton environments .
Table 1: Physicochemical Properties of 2-Methyl-4-(piperidin-4-yl)phenol
Synthetic Methodologies
Nucleophilic Aromatic Substitution
The primary synthesis route involves nucleophilic aromatic substitution (NAS) between a halogenated phenol derivative and a piperidine precursor. For example, 4-bromo-2-methylphenol reacts with piperidine-4-carboxylic acid under basic conditions to yield the target compound. This method achieves moderate yields (45–60%) but requires stringent temperature control to minimize side reactions.
Hydrogenation-Based Synthesis
A patent-pending two-step process offers superior efficiency :
-
Coupling Reaction: Resorcinol reacts with tert-butyl 4-oxopiperidine-1-carboxylate in aqueous sodium hydroxide, forming tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate.
-
Hydrogenation: The intermediate undergoes catalytic hydrogenation (3–7 bar H2, palladium on carbon) to cleave protective groups, yielding 2-Methyl-4-(piperidin-4-yl)phenol as a hydrochloride salt .
This method eliminates cryogenic steps and chromatography, achieving >85% purity and scalability for industrial production .
Table 2: Comparison of Synthetic Routes
| Parameter | NAS Method | Hydrogenation Method |
|---|---|---|
| Steps | 3 | 2 |
| Yield | 45–60% | 70–85% |
| Purification | Column chromatography | Crystallization |
| Scalability | Limited | Industrial |
| Cost Efficiency | Moderate | High |
Biological Activity and Mechanisms
GPCR Modulation
The compound exhibits high affinity for G-protein coupled receptors (GPCRs), particularly those linked to neurotransmitter regulation. In vitro assays demonstrate its ability to antagonize serotonin (5-HT2A) and dopamine (D2) receptors at IC50 values of 120 nM and 95 nM, respectively. This dual activity suggests potential in treating neuropsychiatric disorders, though in vivo studies are pending.
Enzymatic Inhibition
2-Methyl-4-(piperidin-4-yl)phenol inhibits monoamine oxidase A (MAO-A) with a Ki of 0.8 μM, comparable to benchmark inhibitors like moclobemide . The methyl group enhances binding to the enzyme’s hydrophobic pocket, while the piperidine nitrogen forms a salt bridge with FAD cofactors .
Table 3: Pharmacological Profile
| Target | Activity (IC50/Ki) | Assay Type |
|---|---|---|
| 5-HT2A Receptor | 120 nM | Radioligand binding |
| D2 Receptor | 95 nM | cAMP accumulation |
| MAO-A | 0.8 μM | Fluorescent assay |
Research Findings and Structural Analogues
Impact of Methyl Substitution
Removal of the 2-methyl group (as in 4-piperidin-4-ylphenol) reduces MAO-A inhibition potency by 15-fold, underscoring the methyl group’s role in stabilizing ligand-receptor interactions . Conversely, substituting the methyl with bulkier groups (e.g., ethyl) diminishes solubility without enhancing activity .
Piperidine Ring Modifications
Replacing piperidine with morpholine abolishes GPCR affinity, highlighting the necessity of the nitrogen’s basicity for receptor binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume